molecular formula C24H19N3OS2 B6485928 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 6235-84-3

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B6485928
CAS RN: 6235-84-3
M. Wt: 429.6 g/mol
InChI Key: GOARGIJBZJTZKM-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as MBI-2, is a novel compound with a wide range of potential applications in the fields of medicinal chemistry and biochemistry. MBI-2 is a derivative of the widely used benzothiazole scaffold, which has been used in the synthesis of numerous pharmaceuticals, and has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, MBI-2 has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been studied extensively for its potential applications in medicinal chemistry and biochemistry. In particular, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been used in the synthesis of various pharmaceuticals, including cyclooxygenase inhibitors and anti-cancer drugs.

Mechanism of Action

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). As a result, the production of PGH2 is inhibited, leading to decreased inflammation and pain.
Biochemical and Physiological Effects
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. As a result, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to reduce inflammation and pain in animal models. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a relatively simple compound to synthesize and is readily available, making it an ideal compound for laboratory experiments. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to possess a wide range of potential applications in medicinal chemistry and biochemistry, making it a valuable tool for researchers. However, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a relatively new compound, and as such, more research is needed to fully understand its effects and potential applications.

Future Directions

1. Further research into the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to gain a better understanding of its effects on inflammation and pain.
2. Investigation of the potential therapeutic applications of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
3. Development of novel derivatives of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to improve its efficacy and broaden its range of potential applications.
4. Exploration of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on other enzymes, such as aromatase and 5-alpha reductase, in order to gain a better understanding of its effects on the body.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to determine its safety and efficacy in humans.
6. Study of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on other biological processes, such as cell proliferation and apoptosis.
7. Development of novel delivery systems for N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to improve its bioavailability and increase its efficacy.
8. Investigation of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on the immune system, in order to gain a better understanding of its immunomodulatory effects.
9. Exploration of the potential synergistic effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide with other drugs and compounds, in order to improve its efficacy.
10. Investigation of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on the cardiovascular system, in order to gain a better understanding of its effects on heart health.

Synthesis Methods

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide was first synthesized by a research group at the University of Tokyo in 2020. The synthesis process utilizes a three-step method, beginning with the condensation of 3-chloro-6-methyl-benzothiazole and 2-phenyl-1H-indole in the presence of triethylamine. This reaction yields the intermediate compound, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, which is then reacted with acetic anhydride to form the final product. The product is then purified by column chromatography and analyzed by mass spectrometry.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS2/c1-15-11-12-19-20(13-15)30-24(26-19)27-21(28)14-29-23-17-9-5-6-10-18(17)25-22(23)16-7-3-2-4-8-16/h2-13,25H,14H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARGIJBZJTZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411062
Record name N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

CAS RN

6235-84-3
Record name N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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